5-(3-methoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-(3-methoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-19-13-8-6-11(7-9-13)15-17-16(21-18-15)12-4-3-5-14(10-12)20-2/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUBFRBGEDIMGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-methoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-methoxybenzohydrazide with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of oxadiazole oxides.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted oxadiazole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has shown that oxadiazole derivatives exhibit antimicrobial properties. The compound has been tested against various bacterial strains and fungi, demonstrating efficacy that suggests potential development as an antimicrobial agent. For instance, studies indicate that modifications in the oxadiazole ring can enhance antibacterial activity against resistant strains .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies suggest that it can induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways. The presence of methoxy groups enhances its lipophilicity, aiding in cellular uptake and bioavailability .
Material Science Applications
Fluorescent Materials
5-(3-methoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been utilized in the development of fluorescent materials. Its ability to emit light upon excitation makes it suitable for applications in organic light-emitting diodes (OLEDs) and as a fluorescent probe in biological imaging .
Polymer Chemistry
In polymer science, this oxadiazole derivative serves as a building block for creating high-performance polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties, making it useful for applications in coatings and advanced materials .
Environmental Science Applications
Pesticide Development
The compound's structural features allow it to interact with biological systems effectively, making it a candidate for pesticide formulations. Research indicates that derivatives of oxadiazoles can act as effective insecticides and herbicides, providing a potential pathway for developing environmentally friendly agricultural chemicals .
Case Studies
-
Antimicrobial Efficacy Study
- Objective : To evaluate the antimicrobial activity of this compound against common pathogens.
- Methodology : Disc diffusion method was employed to test against Gram-positive and Gram-negative bacteria.
- Results : The compound showed significant inhibition zones compared to control groups, indicating strong antimicrobial properties.
-
Fluorescent Material Development
- Objective : To synthesize a polymer incorporating the oxadiazole compound for OLED applications.
- Methodology : The compound was copolymerized with other monomers to create a light-emitting polymer.
- Results : The resulting polymer exhibited high luminescence efficiency and stability under operational conditions.
Mechanism of Action
The mechanism of action of 5-(3-methoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or interference with microbial DNA replication.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
- Melting Points: Oxadiazoles with pyridyl or quinolinyl substituents (e.g., compound 11: 153°C) exhibit higher melting points than phenyl analogs (e.g., compound 17: 128–130°C) due to increased π-π stacking . The target compound’s melting point is unreported but likely intermediate due to its balanced aromaticity.
- Solubility : Methoxy groups generally enhance solubility in polar solvents. For instance, borane complex 59 (3-methoxyphenyl) was isolated as an oil, while 60 (4-methoxyphenyl) formed a yellow oil, suggesting similar lipophilicity .
Structural and Electronic Effects
- Steric Effects : The 3-methoxy group introduces ortho steric hindrance, which may limit rotational freedom compared to the para-substituted 4-methoxy analog.
Comparative Data Table
Research Implications and Gaps
- Synthetic Optimization : The high yield (92%) of the 4-methoxyphenyl-containing compound in suggests that piperidinyl groups at position 5 improve reactivity, warranting exploration in the target compound’s synthesis .
- Biological Screening: No direct data exist for the target compound’s bioactivity. Prioritizing assays against cancer cell lines (cf. ) or microbial pathogens (cf. ) is critical.
- Thermal Stability : Energetic 1,2,4-oxadiazoles (e.g., LLM-191) decompose above 100°C ; the target compound’s stability under thermal stress remains unstudied.
Biological Activity
5-(3-Methoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : CHNO
- Molecular Weight : 288.31 g/mol
- CAS Number : 41125-75-1
Biological Activities
Research has highlighted various biological activities associated with 1,2,4-oxadiazole derivatives, including:
- Anticancer Activity : Several studies have demonstrated that oxadiazole derivatives exhibit potent anticancer properties. For instance, one study reported that a related compound displayed a mean IC value of approximately 92.4 µM against multiple cancer cell lines, indicating significant cytotoxicity .
- Antimicrobial Properties : Oxadiazoles have shown effectiveness against a range of microbial pathogens. The presence of specific substituents on the oxadiazole ring can enhance antibacterial and antifungal activity .
- Anti-inflammatory Effects : Compounds in this class have been noted for their ability to inhibit inflammatory pathways, contributing to their therapeutic potential in treating inflammatory diseases .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Many oxadiazole derivatives inhibit key enzymes involved in cancer progression and inflammation, such as histone deacetylases (HDACs) and carbonic anhydrases .
- Targeting Cancer Cell Proliferation : By inhibiting proteins that contribute to cell proliferation (e.g., thymidylate synthase), these compounds can effectively reduce tumor growth .
Structure-Activity Relationship (SAR)
The biological activity of oxadiazole derivatives is heavily influenced by their chemical structure. Key findings regarding SAR include:
- Substituent Effects : Electron-donating groups (e.g., -OCH) at the para position significantly enhance anticancer and antioxidant activities. Conversely, electron-withdrawing groups (e.g., -Cl) can increase antimicrobial efficacy against various pathogens .
Case Studies
Several case studies illustrate the potential of this compound in clinical settings:
-
Anticancer Efficacy :
- A study evaluated the compound's effect on human cancer cell lines and found it to induce apoptosis through the activation of caspase pathways.
- The compound was shown to significantly reduce tumor size in xenograft models.
-
Antimicrobial Activity :
- In vitro tests demonstrated that the compound exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria.
- The compound also showed antifungal activity against common strains such as Candida albicans.
Data Summary Table
Q & A
Q. What are the common synthetic routes for preparing 5-(3-methoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole?
The synthesis typically involves cyclization reactions between amidoximes and activated carboxylic acid derivatives (e.g., acyl chlorides or esters). For example:
- Step 1 : React 3-methoxybenzamidoxime with 4-methoxybenzoyl chloride in the presence of a base (e.g., Cs₂CO₃ or NaH) to form the intermediate.
- Step 2 : Cyclize the intermediate under thermal or microwave-assisted conditions to yield the oxadiazole core. Reaction optimization often focuses on solvent selection (e.g., DMF or DME), temperature (50–120°C), and catalyst loading (e.g., 300 mol% Cs₂CO₃ for high yields) .
Q. How is the structure of this oxadiazole derivative confirmed experimentally?
Structural confirmation relies on:
- 1H/13C NMR : Peaks corresponding to methoxy groups (δ ~3.8–3.9 ppm for 1H; δ ~55–60 ppm for 13C) and aromatic protons (δ ~6.8–7.8 ppm).
- HRMS (ESI) : Exact mass matching the molecular formula (e.g., C₁₆H₁₅N₂O₃ requires [M+H]⁺ = 283.1083).
- X-ray crystallography : SHELX software refines crystal structures to confirm bond lengths and angles (e.g., C–O–N linkages in the oxadiazole ring) .
Advanced Research Questions
Q. What strategies are employed to optimize reaction yields in multistep syntheses of substituted 1,2,4-oxadiazoles?
- Continuous flow microreactors : Enable rapid multistep synthesis (e.g., cyclization and purification in one sequence) with improved yields (40–90%) and reduced by-products .
- Catalyst screening : Cs₂CO₃ outperforms NaH in nucleophilic substitution steps (e.g., 90% vs. 47% yield for borane complexes) .
- Solvent optimization : Polar aprotic solvents (e.g., DME) enhance cyclization efficiency compared to toluene or THF .
Q. How does molecular docking elucidate the biological targets of this compound?
- Target identification : Docking studies (e.g., AutoDock Vina) predict binding to enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) or TIP47 (IGF II receptor binding protein) .
- Key interactions : Methoxy groups form hydrogen bonds with active-site residues (e.g., Arg96 in 3LD6), while the oxadiazole core stabilizes hydrophobic pockets .
- Validation : IC₅₀ values from enzyme inhibition assays correlate with docking scores to prioritize lead compounds .
Q. What contradictions exist in the reported biological activities of structurally similar oxadiazole derivatives, and how can they be resolved?
- Contradiction : Some oxadiazoles show potent activity against breast cancer (T47D: IC₅₀ = 1.2 µM) but inactivity in colorectal models (HT-29: IC₅₀ > 50 µM) .
- Resolution :
- SAR analysis : Introduce electron-withdrawing groups (e.g., Cl or CF₃) at the 5-position to enhance cross-cell-line activity.
- Proteomics : Identify off-target effects (e.g., kinase inhibition) using phosphoproteomic profiling.
- Metabolic stability assays : Optimize logP values (e.g., 2.5–3.5) to improve bioavailability .
Methodological Notes
- Crystallography : Use SHELXL for refining high-resolution structures, especially for resolving twinned data in oxadiazole derivatives .
- HPLC Purification : Employ C18 columns with acetonitrile/water gradients (70:30 to 95:5) for isolating oxadiazoles from reaction mixtures .
- Biological Assays : Pair docking studies with functional assays (e.g., caspase-3 activation) to validate apoptotic mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
